REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:13]C.Br>C(Cl)Cl>[OH:13][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([N+:10]([O-:12])=[O:11])[C:2]=1[OH:1])[CH:6]=[O:7]
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Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=O)C=C1[N+](=O)[O-])OC
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Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the separated precipitate
|
Type
|
FILTRATION
|
Details
|
is filtered under suction
|
Type
|
WASH
|
Details
|
washed twice with ice-water
|
Type
|
WASH
|
Details
|
The organic phase is washed twice with 50 ml of sodium chloride solution each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in a water-jet vacuum
|
Type
|
CUSTOM
|
Details
|
The crystals obtained
|
Type
|
FILTRATION
|
Details
|
is filtered over a ten-fold amount of silica gel
|
Type
|
CUSTOM
|
Details
|
The material obtained
|
Type
|
CUSTOM
|
Details
|
is crystallized from ethyl acetate/isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |